molecular formula C9H9NO2 B11920179 (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

Cat. No.: B11920179
M. Wt: 163.17 g/mol
InChI Key: KZPPLHLNEOMCIV-POHAHGRESA-N
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Description

(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine is a compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzofuran-5-carboxylic acid derivatives, while reduction reactions may produce benzofuran-5-ylmethanol derivatives .

Scientific Research Applications

Benzofuran derivatives, including (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine, have been extensively studied for their biological activities. These compounds exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In the field of medicine, they are being explored as potential therapeutic agents for diseases such as cancer and viral infections. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In industry, benzofuran derivatives are utilized in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and proteins involved in disease pathways, thereby exerting their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Benzofuran derivatives are a diverse class of compounds with varying structures and properties. Similar compounds include benzothiophene derivatives and other benzofuran analogs . What sets (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine apart is its unique structure, which may confer specific biological activities and applications not found in other benzofuran derivatives.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2/b10-6-

InChI Key

KZPPLHLNEOMCIV-POHAHGRESA-N

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C=N\O

Canonical SMILES

C1COC2=C1C=C(C=C2)C=NO

Origin of Product

United States

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